(2-Bromo-ethyl)-methyl-amine

Description

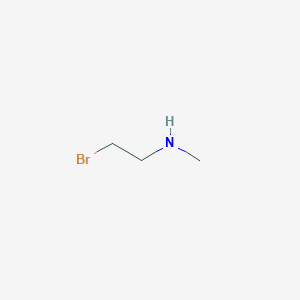

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c1-5-3-2-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZYXUUPZTFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 Bromo Ethyl Methyl Amine

Conventional Synthetic Routes

Conventional methods for the synthesis of (2-Bromo-ethyl)-methyl-amine often rely on readily available starting materials and well-established reaction types. These routes are typically characterized by their straightforward nature, though they may present challenges in terms of yield and purity.

Multi-Step Syntheses from Readily Available Starting Materials

A common multi-step synthesis begins with the reaction of ethylene (B1197577) oxide with methylamine (B109427). This initial step forms an intermediate that is subsequently brominated to yield this compound. The bromination is typically achieved using hydrobromic acid or bromine in a suitable solvent like acetic acid or dichloromethane (B109758). This approach is a practical example of building a more complex molecule from simple, commercially available precursors.

Another illustrative multi-step synthesis involves the conversion of 2,2'-iminodiethanol. This starting material can be reacted with hydrobromic acid, phosphorus tribromide, or thionyl bromide to produce bis(2-bromoethyl)amine (B3022162), a related compound. This highlights a general strategy where a diol is converted to a dibromide.

Alkylation Reactions Utilizing Bromoethylating Agents

Alkylation reactions are a cornerstone of organic synthesis, and the preparation of this compound is no exception. These reactions involve the introduction of a bromoethyl group onto a nitrogen atom. For instance, the alkylation of ammonia (B1221849) with 1,2-dibromoethane (B42909) under controlled basic conditions is a known method. Key factors influencing the success of this reaction include the stoichiometric ratios of the reactants, the choice of solvent (such as DMF or ethanol), and temperature optimization to minimize side reactions like polyalkylation.

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, advanced synthetic strategies have been developed. These approaches often incorporate modern techniques to enhance control over the reaction and improve efficiency.

Application of Protecting Group Chemistry for Amine Functionalization

Protecting groups are essential tools in multi-step synthesis to prevent unwanted side reactions. In the context of synthesizing substituted amines, protecting groups like the tert-butoxycarbonyl (Boc) group are frequently employed. organic-chemistry.org The Boc group can be introduced to protect an amine, allowing for selective reactions at other sites of the molecule. For example, N-Boc-N,N-bis(2-bromoethyl)amine is a stabilized derivative that enables controlled, stepwise synthesis in more complex chemical structures. The use of protecting groups like Boc or Fmoc (fluorenylmethoxycarbonyl) is crucial to prevent multiple alkylations of primary amines, although their effectiveness can vary depending on the specific reaction conditions. google.com

Catalytic Approaches in C-Br Bond Formation and Amination

Catalysis offers a powerful means to facilitate chemical transformations with high efficiency and selectivity.

C-Br Bond Formation: The formation of a carbon-bromine bond can be catalyzed by various methods. For instance, the treatment of ketones with bromine in the presence of an acid catalyst promotes the formation of a C-Br bond at the alpha position. masterorganicchemistry.com This proceeds through an enol intermediate which acts as the nucleophile. masterorganicchemistry.com While not a direct synthesis of this compound, this illustrates a fundamental catalytic approach to C-Br bond formation. More complex methods involve the use of palladium catalysts. For example, the oxidative addition of a C(sp2)-Br bond to a Pd(II) complex is a key step in certain cross-coupling reactions. researchgate.net

Amination: Catalytic amination provides an efficient route to form C-N bonds. Palladium-catalyzed cross-coupling reactions are widely used for the amination of halopyridines and other aryl halides. georgiasouthern.edu These reactions often employ ligands like rac-BINAP to facilitate the transformation. georgiasouthern.edu Reductive amination of aldehydes and ketones is another powerful technique, where a carbonyl group is converted to an amine in the presence of an amine and a reducing agent. libretexts.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and minimize the formation of impurities. This can be achieved through systematic approaches like Design of Experiments (DoE) or one-factor-at-a-time (OFAT) optimization. acs.org

For instance, in a multi-step reaction, a statistical analysis can be used to plot a response surface, visualizing the effect of factors like temperature, reaction time, and reactant equivalents on the yield of the desired product. acs.org This allows for the identification of optimal conditions to achieve high yield and selectivity. In the synthesis of related compounds, factors such as the choice of base, solvent, and temperature have been shown to be crucial. For example, in the alkylation of ammonia with 1,2-dibromoethane, using K₂CO₃ in DMF at 80°C facilitates efficient bromoethylation while suppressing hydrolysis.

The table below summarizes various synthetic approaches and the key parameters that can be optimized.

| Synthetic Approach | Key Reaction | Starting Materials | Reagents/Catalysts | Optimizable Parameters | Reference |

|---|---|---|---|---|---|

| Conventional Multi-Step | Bromination of an amino alcohol | Ethylene oxide, Methylamine | Hydrobromic acid, Bromine | Solvent, Temperature | |

| Alkylation | Nucleophilic substitution | Ammonia, 1,2-Dibromoethane | K₂CO₃ | Solvent, Temperature, Stoichiometry | |

| Protecting Group Strategy | Boc protection/deprotection | Amine, Boc₂O | Acid/Base | Reaction time, Temperature | organic-chemistry.org |

| Catalytic C-Br Formation | α-Bromination of ketones | Ketone | Br₂, Acid catalyst | Catalyst loading, Temperature | masterorganicchemistry.com |

| Catalytic Amination | Pd-catalyzed cross-coupling | Halopyridine, Amine | Pd₂(dba)₃, rac-BINAP | Ligand, Base, Solvent | georgiasouthern.edu |

Solvent Effects in this compound Synthesis

The choice of solvent is a critical factor in the synthesis of this compound and related haloalkane amines, as it can significantly influence reaction rates, yields, and even the regioselectivity of the reaction. The solvent's polarity, boiling point, and its ability to dissolve reactants and stabilize transition states are key considerations.

One common synthetic route involves the bromination of 2-(methylamino)ethanol. Another approach is the reaction of ethylene oxide with methylamine, followed by bromination. In these processes, solvents like dichloromethane or acetic acid are often employed for the bromination step. The selection is crucial; for instance, in the synthesis of related substituted pyridines, dimethylformamide (DMF) at low temperatures proved superior for achieving the desired product, whereas solvents like acetonitrile (B52724) (CH3CN), tetrahydrofuran (B95107) (THF), and dichloromethane (CH2Cl2) resulted in poor yields. pharm.or.jp This highlights that the solvent's role extends beyond merely dissolving reactants; it actively participates in the reaction mechanism. pharm.or.jp

In some cases, the solvent choice is critical to prevent undesirable side reactions. For example, in the preparation of certain amide derivatives, using tetrahydrofuran (THF) was essential, as a more polar solvent like DMF led to an unwanted Smiles rearrangement. nih.gov For the synthesis of similar bromoethyl compounds, polar solvents such as ethanol (B145695) or DMF are common choices, helping to suppress side reactions like hydrolysis. The solubility of related quaternary ammonium (B1175870) compounds, which are often intermediates or byproducts, is higher in polar solvents like water and alcohols, a factor that influences the workup and purification stages. solubilityofthings.com

Table 1: Impact of Solvent Choice on Synthesis of Related Amine Compounds

| Solvent | Reactants/Reaction Type | Temperature | Observation | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Substitution on a pyridine (B92270) ring | 5°C | Major product obtained in good yield. | pharm.or.jp |

| Acetonitrile (CH3CN) | Substitution on a pyridine ring | 5°C | Poor yield of the desired product. | pharm.or.jp |

| Tetrahydrofuran (THF) | Substitution on a pyridine ring | 5°C | Poor yield of the desired product. | pharm.or.jp |

| Dichloromethane (CH2Cl2) | Substitution on a pyridine ring | 5°C | Poor yield of the desired product. | pharm.or.jp |

| Toluene | Reaction with MIL-101-NH2 | 120°C | Successful reaction in a microwave reactor under generated pressure. | mdpi.com |

Temperature and Pressure Control in Reaction Processes

Temperature and pressure are fundamental parameters in the synthesis of this compound, directly affecting reaction kinetics, product distribution, and process safety. Optimization of these parameters is essential for maximizing yield and minimizing the formation of impurities.

For reactions involving bromination or alkylation, temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions. In a related synthesis of bis(2-bromoethyl)amine, the reaction is conducted at 80°C, a temperature chosen to facilitate efficient bromoethylation while suppressing hydrolysis. Similarly, syntheses involving highly reactive reagents might require cooling; for example, the reaction of 2-bromoethylamine (B90993) hydrobromide with methanesulfonyl chloride is initiated at 0–5 °C to control the reaction rate.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or when needing to influence reaction equilibria or boiling points. In the synthesis of 2-thiophene ethylamine, an ammonolysis step is carried out at elevated temperature (60°C) and pressure (1.5 MPa) to achieve the desired transformation. google.com In other modern synthetic approaches, reactions are performed in sealed vessels, such as microwave reactors, where the reaction proceeds at an elevated temperature (e.g., 120°C) under the pressure generated by the solvent (e.g., toluene). mdpi.com The use of industrial-scale continuous flow processes also allows for superior control over reaction parameters like temperature and pressure, leading to higher efficiency.

Table 2: Examples of Temperature and Pressure Conditions in Related Syntheses

| Reaction Step | Temperature | Pressure | Compound Type | Observation | Reference |

|---|---|---|---|---|---|

| Bromoethylation | 80°C | Atmospheric | Bis(2-bromoethyl)amine | Optimized to minimize hydrolysis. | |

| Sulfonamide Formation | 0–5°C | Atmospheric | N-(2-bromoethyl)methanesulfonamide | Controlled addition at low temperature. | |

| Ammonolysis | 60°C | 1.5 MPa | 2-thiophene ethylamine | High pressure and temperature required for reaction. | google.com |

| Post-Synthetic Modification | 120°C | Generated | Functionalized MOFs | Reaction performed in a sealed microwave reactor. | mdpi.com |

Isolation and Purification Techniques for the Compound

The final stage in producing this compound involves its isolation from the reaction mixture and purification to remove unreacted starting materials, byproducts, and residual solvent. A multi-step approach is typically required to achieve high purity.

Initial workup often involves liquid-liquid extraction to separate the desired product from the reaction medium. This can include washing the organic layer with an aqueous solution to remove inorganic salts or water-soluble impurities. For instance, a common procedure involves neutralizing the reaction mixture with a base like sodium hydroxide (B78521), followed by extraction with an organic solvent such as benzene (B151609) or diethyl ether. cdnsciencepub.com The organic phase may then be washed with water and/or a sodium bicarbonate solution to remove acidic impurities before being dried over an agent like magnesium sulfate. cdnsciencepub.comgoogle.comorgsyn.org

Following extraction and drying, the solvent is typically removed under reduced pressure using a rotary evaporator. orgsyn.orgmdpi.com The crude product obtained may require further purification. Common techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol-diethyl ether) and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. cdnsciencepub.com

Distillation: For liquid products, vacuum distillation is often used to purify the compound based on its boiling point, effectively separating it from less volatile or non-volatile impurities. google.com

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). mdpi.com The crude mixture is loaded onto a column, and a solvent or solvent mixture (eluent) is passed through, carrying the components at different rates. nih.govmdpi.com

The purity of the final product is typically assessed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Table 3: Summary of Isolation and Purification Techniques

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Extraction | Using an organic solvent (e.g., benzene) to separate the product from an aqueous reaction mixture after neutralization. | Initial product isolation from salts and polar impurities. | cdnsciencepub.com |

| Washing | Rinsing the organic extract with water or aqueous sodium bicarbonate. | Removal of residual acid and water-soluble byproducts. | google.com |

| Drying | Using an agent like MgSO4 to remove water from the organic solution. | Prevents water from interfering with subsequent steps or product stability. | orgsyn.org |

| Rotary Evaporation | Removing the solvent under reduced pressure. | Concentration of the product to yield a crude solid or oil. | orgsyn.orgmdpi.com |

| Recrystallization | Dissolving the crude product in a hot solvent mixture (e.g., methanol/diethyl ether) and cooling to form pure crystals. | High-purity separation for solid compounds. | cdnsciencepub.com |

| Vacuum Distillation | Purifying a liquid by heating under reduced pressure to separate components based on boiling points. | Purification of liquid products. | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo Ethyl Methyl Amine

Nucleophilic Substitution Reactions

(2-Bromo-ethyl)-methyl-amine readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

Elucidation of SN1 and SN2 Pathways Involving the Bromoethyl Moiety

The nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pearson.com

SN2 Pathway : This pathway is favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com For primary alkyl halides like this compound, the SN2 mechanism is generally preferred due to lower steric hindrance. masterorganicchemistry.com

SN1 Pathway : This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromine atom to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. dalalinstitute.com The SN1 mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. dalalinstitute.compearson.com Rearrangements of the carbocation to a more stable form can occur, although this is less common for a primary carbocation that would be formed from this compound unless a hydride or alkyl shift is possible. dalalinstitute.com

The competition between SN1 and SN2 pathways is influenced by several factors, including the strength of the nucleophile, the solvent, and the structure of the substrate. pearson.com For this compound, being a primary halide, the SN2 pathway is generally more common. youtube.com

Reactivity with Various Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Amines)

This compound reacts with a range of nucleophiles to yield various substituted products.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Substituted Amine (Alcohol) |

| Cyanide | Potassium Cyanide (KCN) | Substituted Amine (Nitrile) |

| Amines | Primary or Secondary Amines | Substituted Diamine |

Hydroxide : Reaction with hydroxide ions, typically from a source like sodium hydroxide, leads to the formation of N-methyl-ethanolamine. This reaction is usually carried out in a polar solvent like water or an alcohol.

Cyanide : The cyanide ion is a potent nucleophile that reacts with this compound to produce 3-(methylamino)propanenitrile. This reaction is a useful method for carbon chain extension.

Amines : this compound can react with other amines, such as primary or secondary amines, to form more complex diamines. chemguide.co.uk For instance, reaction with a secondary amine can lead to a tertiary amine. smolecule.com The reaction with ammonia (B1221849) can produce a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the newly formed amine also being nucleophilic. libretexts.org

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound, containing both a nucleophilic amine and an electrophilic alkyl bromide, makes it prone to intramolecular cyclization. This process can lead to the formation of heterocyclic compounds, which are significant in medicinal chemistry. smolecule.com

For instance, under appropriate conditions, the nitrogen atom of the methylamine (B109427) group can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a three-membered ring, N-methylaziridine, a heterocyclic system. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

In more complex systems where the this compound moiety is part of a larger molecule, intramolecular cyclization can lead to the formation of various nitrogen-containing heterocycles. For example, intramolecular Heck reactions of related bromoindole derivatives have been used to synthesize β-carbolines. acs.org Similarly, intramolecular cyclization of nitroketene aminals containing a tethered phenyl ring can produce cyclic amidines. ias.ac.in Another example involves the reaction of 2-bromoethyl-phenanthridinium bromide with primary amines, which proceeds through nucleophilic addition, cyclization, and subsequent hydride loss to form dihydro-1H-imidazo[1,2-f]phenanthridinium derivatives. acs.org

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of an alkene. These reactions are typically favored by the use of strong, bulky bases and higher temperatures. masterorganicchemistry.com

Mechanisms of Alkene Formation from this compound

The primary mechanism for alkene formation from this compound is the E2 (bimolecular elimination) reaction. The E1 (unimolecular elimination) mechanism is also possible but generally less favored for primary halides.

E2 Mechanism : This is a concerted reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromine atom departs simultaneously, resulting in the formation of a double bond. askthenerd.com The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, non-nucleophilic bases such as potassium tert-butoxide are often used to promote E2 elimination over SN2 substitution.

E1 Mechanism : This mechanism proceeds in two steps, starting with the formation of a carbocation intermediate, similar to the SN1 pathway. pearson.com A weak base then removes a proton from an adjacent carbon to form the alkene. The E1 reaction often competes with the SN1 reaction and is favored by conditions that stabilize the carbocation. pearson.com

Another potential elimination pathway for amines is the Hofmann Elimination . This reaction involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium salt. masterorganicchemistry.com This salt is then treated with a strong base, such as silver oxide, and heated. The elimination proceeds via an E2 mechanism, but notably, it tends to form the less substituted alkene (the "Hofmann product") due to the steric bulk of the trialkylamine leaving group. masterorganicchemistry.com

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the alkene product in an elimination reaction is determined by the mechanism and the stereochemistry of the starting material.

E2 Elimination : The E2 reaction is stereospecific. The requirement for an anti-periplanar arrangement of the hydrogen and the leaving group dictates the stereochemistry of the resulting alkene. libretexts.org For a molecule to undergo E2 elimination, it must be able to adopt a conformation where the β-hydrogen and the bromine are in the same plane and on opposite sides of the C-C bond. askthenerd.com This conformational requirement can lead to the selective formation of either the E or Z isomer of the alkene, depending on the stereochemistry of the starting material. libretexts.org

E1 Elimination : The E1 reaction is not stereospecific. Because it proceeds through a planar carbocation intermediate, the base can remove a proton from either side, often leading to a mixture of E and Z isomers. The major product is typically the more thermodynamically stable alkene (Zaitsev's rule), which is the more substituted alkene.

Cope Elimination : While not directly applicable to this compound without prior modification, the Cope elimination is another relevant elimination reaction for amines. It involves the oxidation of a tertiary amine to an amine oxide, followed by heating. This reaction proceeds through a syn-periplanar transition state, where the amine oxide and the β-hydrogen are on the same side of the C-C bond, leading to a specific stereochemical outcome. alfa-chemistry.com

Addition Reactions Involving the Amine Functionality

The secondary amine group in this compound is a key functional group that dictates much of its reactivity. As a nucleophile, this amine can engage in addition reactions with a variety of electrophilic partners. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Reactivity with Electrophilic Species

The lone pair of electrons on the nitrogen atom of this compound allows it to react with various electrophiles. This includes reactions with electrophilic phosphorus compounds to form phosphoramidates. For instance, in the synthesis of phosphoramidate (B1195095) prodrugs, N-methyl-N-(2-bromoethylamine) hydrobromide has been successfully reacted with electrophilic phosphoryl monochlorides in the presence of a base like triethylamine. nih.gov The base deprotonates the amine hydrobromide, freeing the nucleophilic secondary amine to attack the electrophilic phosphorus center, displacing a chloride ion and forming a stable P-N bond. nih.gov

A predominant and mechanistically significant reaction pathway for this compound involves an intramolecular reaction where the nucleophilic amine functionality attacks the electrophilic carbon atom bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a highly reactive, three-membered heterocyclic intermediate known as the N,N-methyl,ethyl-aziridinium ion. mdpi.comrsc.orgresearchgate.net This cyclization transforms the relatively stable bromoethylamine into a potent electrophilic species, the aziridinium (B1262131) ion, which is highly susceptible to attack by external nucleophiles. mdpi.com The formation of this strained, positively charged ring is a critical activation step that precedes many of its subsequent reactions. The aziridinium ion itself is a powerful electrophile, readily reacting with a wide range of nucleophiles in ring-opening reactions. rsc.org

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Research has focused on kinetic analyses, the identification of transient species, and computational modeling to elucidate the intricate steps of its transformations.

Kinetic Analysis of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving bromoalkylamines, kinetic analysis often focuses on the rates of intramolecular cyclization. A study on the ring-closure reactions of N-tosyl-ω-bromoalkylamines to form N-tosylazacycloalkanes provides a valuable model for the behavior of this compound. The kinetics of the formation of N-tosylaziridine from N-tosyl-2-bromoethylamine were measured in a 99:1 (v/v) Me₂SO-H₂O solvent system.

The reaction follows second-order kinetics, dependent on the concentration of the deprotonated amine (the anion A⁻), and the rate constants reveal the facility of the three-membered ring formation. The ease of ring closure for N-tosyl-ω-bromoalkylamines was found to follow the order 5 > 3 > 6 > 7 ≈ 4, indicating that the formation of three-membered rings is relatively favorable. Such kinetic data, obtained through techniques like spectrophotometry, are essential for comparing the reactivity of different homologous series and understanding the influence of ring strain on transition states.

| Parent Compound (AH) | Ring Size | k (s⁻¹) | Relative Rate |

|---|---|---|---|

| N-Tosyl-2-bromoethylamine | 3 | 1.23 x 10⁻² | 1.0 |

Identification and Characterization of Transient Intermediates

The reactions of this compound and related nitrogen mustards are characterized by the formation of short-lived, highly reactive intermediates. nih.gov The most significant transient species in the reaction pathway of this compound is the cyclic N-methylaziridinium cation. mdpi.comresearchgate.net This intermediate is formed through an intramolecular nucleophilic attack of the nitrogen on the bromine-bearing carbon, displacing the bromide ion. cdnsciencepub.com

The existence of such transient aziridinium ions has been confirmed through spectroscopic methods, particularly proton magnetic resonance (PMR) spectroscopy. cdnsciencepub.com In studies of related N-bis(2-haloethyl)amines, the appearance of new signals in the PMR spectrum following neutralization provided evidence for the rapid formation of aziridinium intermediates. cdnsciencepub.com For more stable analogues, N-methylaziridinium salts have been isolated and characterized. nih.gov The generation of aziridinium ions can also be achieved by reacting the corresponding aziridine (B145994) with a strong methylating agent like methyl triflate, yielding a stable salt that can be studied before its reaction with a nucleophile. mdpi.com The characterization of these intermediates is critical, as their electrophilic nature governs the subsequent regioselective and stereoselective ring-opening reactions that lead to the final products. rsc.org

Computational Modeling of Reaction Coordinates and Transition States

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) and other high-level ab initio methods are frequently employed to model the reaction pathways of bromoalkylamines and the behavior of their transient intermediates. rsc.orgresearchgate.net

These computational studies can map the entire reaction coordinate for processes like the intramolecular cyclization to form the aziridinium ion. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies (ΔG‡), which can be correlated with experimentally observed reaction rates. researchgate.net

Computational models have been used to:

Analyze Transition States: The geometry of the transition state for the SN2 cyclization can be optimized, revealing details about bond formation and bond breaking. masterorganicchemistry.comlibretexts.org For the formation of the aziridinium ring, this involves modeling the approach of the nitrogen nucleophile and the simultaneous departure of the bromide leaving group. masterorganicchemistry.com

Study Intermediate Reactivity: DFT-based reactivity descriptors can be used to analyze the affinity of the aziridinium ion intermediate towards various nucleophiles, predicting the regioselectivity of ring-opening reactions. researchgate.net

Investigate Stereochemistry: Theoretical investigations have been crucial in understanding the stereospecificity of the nucleophilic ring-opening of chiral aziridinium ions, helping to predict the stereochemical outcome of the reaction. rsc.org

These computational approaches provide a deeper understanding of the electronic and structural factors that control the reactivity of this compound and its derivatives. researchgate.net

Applications of 2 Bromo Ethyl Methyl Amine in Complex Organic Synthesis

As a Key Building Block in Fine Chemical Synthesis

The utility of (2-Bromo-ethyl)-methyl-amine as a precursor in fine chemical synthesis is well-established. Its ability to participate in multiple reaction types allows for the efficient construction of intricate molecular frameworks from a relatively simple starting material.

This compound is a key reagent for constructing architecturally diverse organic molecules through various synthetic strategies. Its dual functionality is exploited in sequential or one-pot reactions to build molecular complexity rapidly. The bromine atom can be displaced by a wide range of nucleophiles, including carbanions, alkoxides, and thiolates, to introduce new carbon-carbon and carbon-heteroatom bonds. Simultaneously or subsequently, the secondary amine can react with electrophiles, leading to a vast array of substituted products.

Diversity-oriented synthesis (DOS) strategies, which aim to create libraries of structurally varied small molecules, can leverage building blocks like this compound. researchgate.net Formal cycloaddition reactions and multicomponent reactions (MCRs) are powerful tools in DOS. For instance, related bromo-substituted compounds are used in aza-Darzens reactions to form aziridines and in cycloadditions with imines to produce γ-lactams, highlighting the potential of such halogenated amines in generating diverse heterocyclic scaffolds. researchgate.netbeilstein-journals.org The ability to introduce substituents through both the bromine and amine functionalities allows for the systematic exploration of chemical space, which is crucial in fields like drug discovery. researchgate.netacs.org

Table 1: Representative Reactions in the Synthesis of Diverse Molecules

| Reaction Type | Reactant(s) | Product Class | Significance |

| Nucleophilic Substitution | This compound + Nucleophile (e.g., R-OH, R-SH) | Substituted Amines | Introduction of various functional groups. |

| Elimination | This compound + Strong Base | Alkenes | Formation of unsaturated systems. |

| Aza-Darzens Reaction | N-sulfinyl imines + α-bromoesters | Aziridines | Stereoselective synthesis of three-membered rings. beilstein-journals.org |

| Multicomponent Reaction | Imines + Anhydrides | γ-Lactams | Efficient construction of lactam cores. researchgate.net |

Chiral amines are critical components of many pharmaceuticals and natural products. acs.org The synthesis of enantiomerically pure derivatives of this compound or its use in asymmetric synthesis is a key area of research. One established strategy involves the use of chiral auxiliaries. For example, a chiral synthesis of an ephedrine (B3423809) intermediate involves the nucleophilic substitution of a bromoethyl group with methylamine (B109427) in an SN2 reaction, where the stereochemistry is controlled by a chiral tartrate-derived auxiliary. google.com This approach achieves a Walden inversion to set the desired stereocenter, which is crucial for the final product's biological activity. google.com

Another powerful method is the transition metal-catalyzed asymmetric hydrogenation of imines, which is a premier strategy for accessing chiral amines. acs.org While the direct asymmetric synthesis of this compound itself is less documented, the principles are applicable. Chiral N-alkyl amines are frequent targets, though their synthesis can be challenging due to catalyst deactivation by the basic amine product. acs.org Research in this area focuses on developing robust catalysts, such as iridium-PHOX complexes, and optimizing reaction conditions to achieve high enantioselectivity for a broad range of substrates. acs.org Furthermore, densely substituted chiral cyclopropanes, including amines and ethers, can be prepared from chiral bromo-cyclopropane carboxamides via formal SN2' reactions, demonstrating advanced methods for creating stereochemically complex molecules from brominated precursors. mdpi.com

Construction of Architecturally Diverse Organic Molecules

Role in the Synthesis of Biologically Relevant Molecules

The structural motif provided by this compound is present in numerous biologically active compounds, making it a valuable intermediate in medicinal and agrochemical research. lookchem.com

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of countless drugs. openmedicinalchemistryjournal.commdpi.com this compound and its analogs are instrumental in synthesizing these vital scaffolds. lookchem.com A prominent example is the synthesis of thiazolines and thiazines through a tandem S-alkylation-cyclodeamination reaction between a haloamine and a thioamide. This efficient method provides access to heterocycles that are important in pharmaceutical development.

The reactivity of the bromoethyl group facilitates intramolecular cyclization, a key step in forming many heterocyclic systems. mdpi.com For instance, the synthesis of tryptamine (B22526) derivatives as potential antiviral agents involves the nucleophilic displacement of bromine by an amine to form an essential part of the final structure. mdpi.com Similarly, the synthesis of various five- and six-membered heterocycles often relies on the reaction of a bifunctional precursor like this compound to construct the ring system. openmedicinalchemistryjournal.comresearchgate.net The resulting heterocyclic structures, such as imidazoles, triazoles, and benzothiazines, are frequently investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroleptic activities. openmedicinalchemistryjournal.comresearchgate.netacs.org

Table 2: Examples of Medicinally Relevant Heterocycles from Bromoethylamine Precursors

| Precursor Type | Reaction | Heterocyclic Product | Potential Application | Reference |

| Haloamines | Tandem S-alkylation-cyclodeamination | Thiazolines, Thiazines | Pharmaceuticals, Agrochemicals | |

| 3-(2-bromoethyl)-1H-indole | Nucleophilic displacement | Tryptamine derivatives | Antiviral (Varicella-zoster virus) | mdpi.com |

| 2-Hydrazinopyridines | Multicomponent reaction | Pyridotriazines | Drug discovery scaffolds | acs.org |

| 2-Mercaptobenzimidazole | Electrochemical tandem heteroannulation | Benzimidazo[2,1-b]thiazoles | Bioactive tetracyclic systems | researchgate.net |

In addition to pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals. lookchem.comlookchem.com The development of new fungicides, herbicides, and insecticides often involves the synthesis of novel molecular structures, and nitrogen-containing compounds play a significant role. openmedicinalchemistryjournal.com The reactivity of this compound allows for its incorporation into larger molecules designed to interact with specific biological targets in pests or plants. lookchem.com For example, N-butylated pyridines have shown significant fungicidal properties, and the 2,6-disubstituted pyridine (B92270) ring is a key structure in potent fungicides. openmedicinalchemistryjournal.com The synthesis of such molecules can utilize intermediates like this compound to introduce the necessary N-alkyl side chains. lookchem.com

Precursors for Nitrogen-Containing Heterocycles of Medicinal Interest

Utilization in Polymer Chemistry and Materials Science

The applications of this compound extend beyond small molecule synthesis into the realm of polymer chemistry and materials science. Its hydrobromide salt, 2-Bromo-N-methylethanamine Hydrobromide, has been identified as a reagent for preparing high-strength alkaline anionic polymer crosslinked membranes. chemicalbook.com Such materials are critical for applications like fuel cells and water treatment technologies.

Incorporation into Polymeric Architectures

This compound and its derivatives are utilized in the synthesis of advanced polymeric materials. The presence of the bromo group allows it to act as an initiator or a point of attachment for polymer chains, while the methyl-amine group can be incorporated into the polymer backbone or serve as a functional side group.

One key strategy involves using related bromo-functionalized monomers in polymerization processes. For instance, in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), alkyl bromides are common initiators. The bromoethyl moiety can initiate the polymerization of various monomers, leading to well-defined polymer chains. Research on the synthesis of functional polymers has demonstrated the use of initiators containing a bromoethyl group to produce monochelic polystyrenes. cmu.edu Although not using this compound directly as the initiator, this principle highlights the utility of the bromoethyl functional group present in the compound.

Furthermore, amine-functionalized polymers possess unique properties and are used in applications such as gene delivery and CO2 capture. The amine group in this compound can be incorporated to introduce basicity and nucleophilicity into a polymer structure. For example, a related compound, bis(2-bromoethyl)amine (B3022162), which features two bromoethyl groups, is noted for its role in creating cross-linking reactions, which are fundamental in forming robust polymer networks. The synthesis of poly(2-aminoethyl (meth)acrylate) polymers has been achieved using a protected bromo-monomer, showcasing a pathway to creating polymers with primary amine functionalities after deprotection. beilstein-journals.org The secondary amine of this compound offers a similar potential for incorporation into polymer backbones, for example, through polycondensation reactions with diacyl chlorides or other bifunctional electrophiles.

The table below summarizes polymerization methods where bromo- and amine-functionalized compounds similar to this compound play a crucial role.

| Polymerization Technique | Role of Bromo/Amine Functionality | Example Monomer/Initiator System | Resulting Polymer Architecture |

| Atom Transfer Radical Polymerization (ATRP) | Bromo group acts as an initiator for controlled polymer growth. | 4-(1-bromoethyl)benzoic acid with styrene (B11656) cmu.edu | Monochelic (end-functionalized) polystyrene |

| Free Radical Polymerization | Bromo-functional monomer is incorporated into the polymer chain. | 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl acrylate (B77674) beilstein-journals.org | Polyacrylate with protected amino side groups |

| Suspension Copolymerization | Bromo-functional monomer is used to create functional microbeads. | 2-bromoethyl methacrylate (B99206) (BEMA) with crosslinkers scispace.com | Crosslinked microspheres with accessible bromoalkyl groups |

| "Graft-from" Reactions | Bromo groups on a polymer backbone initiate the growth of side chains. | Poly(2-bromoethyl methacrylate) backbone for ATRP of glycidyl (B131873) methacrylate scispace.com | Polymer brushes on microsphere surfaces |

Applications in Functional Material Design

The dual functionality of this compound is instrumental in the design of materials with specific, tailored properties. The amine group can impart pH-responsiveness, serve as a chelating site for metal ions, or act as a catalyst, while the bromine atom provides a reactive handle for surface modification or covalent immobilization.

A significant area of application is in the development of materials for carbon capture. Amine-based materials are known for their ability to chemically react with and capture CO2. By incorporating this compound or similar amino-bromo compounds into porous supports like silica (B1680970) or polymer resins, materials with high CO2 sorption capacity can be fabricated. The bromine atom can be used to covalently graft the amine-containing molecule onto the support surface, ensuring the stability and reusability of the functional material.

In another application, the bromoalkyl groups on a material's surface can be used as initiation sites for surface-initiated polymerization. This "grafting-from" approach allows for the growth of polymer chains directly from the surface, creating a dense layer of "polymer brushes." This technique has been used to decorate crosslinked poly(2-bromoethyl methacrylate) microspheres with other functional polymers, effectively creating a new functional material on the surface of another. scispace.com This method allows for precise control over the surface chemistry and properties of the final material, which is critical for applications in catalysis, separation, and biomedical devices.

The table below details research findings on functional materials derived from related bromo- and amine-containing compounds.

| Functional Material | Precursor Compound(s) | Design Strategy | Key Finding/Outcome |

| CO2 Sorbent | Amine-based compounds | Investigation of amine derivatives for chemical reactivity with CO2. | Amine functionalities are critical for developing solid sorbents to mitigate greenhouse gas emissions. |

| Functionalized Microbeads | 2-bromoethyl methacrylate (BEMA) scispace.com | Synthesis of crosslinked polymer microspheres with surface bromoalkyl groups. | Bromoalkyl groups served as initiation sites for surface-initiated ATRP, creating epoxy-functional hairy grafts. scispace.com |

| Modified MRI Contrast Agents | Bis(2-bromoethyl)amine derivatives | Synthesis of bifunctional agents capable of chelating metals and reacting with biological targets. | The bifunctional nature allows for the development of advanced diagnostic tools. |

Role in Molecularly Imprinted Polymer Fabrication

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule, much like a lock and key. mdpi.com The fabrication process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. The functional monomers arrange themselves around the template through non-covalent or covalent interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.comfrontiersin.org

This compound is a suitable candidate for MIP synthesis due to its distinct functional groups.

Functional Monomer Interaction: The secondary amine group can form hydrogen bonds or electrostatic interactions with a variety of template molecules, particularly those with acidic, hydroxyl, or amide groups. This interaction is crucial for the pre-polymerization complex formation that is central to the imprinting process. nih.gov

Polymerization and Cross-linking: The bromoethyl group can participate in the polymerization. While less common than vinyl groups, the bromine can act as a leaving group in certain polycondensation reactions or as an initiating site for controlled polymerization methods like ATRP, which can be used to form the MIP matrix. frontiersin.org

Research in the field often utilizes monomers with similar functionalities. For example, a study on MIPs for biogenic amines employed N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functionalized template. mdpi.com In this "semi-covalent" approach, the template is covalently bound to a monomer which is then copolymerized. The template is later cleaved to create the recognition sites. This demonstrates the utility of a bromo-aryl-ethyl-amine structure in creating highly selective MIPs. The resulting polymer showed high affinity for tyramine, with an imprinting factor of 2.47 compared to a non-imprinted polymer. mdpi.com

The general process of MIP fabrication is summarized below, highlighting the potential roles for a molecule like this compound.

| MIP Fabrication Step | Description | Potential Role of this compound |

| 1. Self-Assembly | The template molecule and functional monomers form a pre-polymerization complex in a porogenic solvent. mdpi.com | The secondary amine group interacts with the template via hydrogen bonding or other non-covalent forces. |

| 2. Polymerization | An initiator is added to start the polymerization of the functional monomers and a cross-linker, forming a rigid polymer matrix around the complex. researchgate.net | The bromoethyl group could potentially be used as an initiation site for ATRP or participate in other polymerization schemes. |

| 3. Template Removal | The template molecule is extracted from the polymer matrix, usually by washing with a solvent. | The cavities left behind are specific to the template, containing the amine functional groups in a pre-organized orientation. |

| 4. Rebinding | The MIP can now selectively rebind the target analyte from a mixture due to the shape and chemical functionality of the imprinted cavity. | The strategically placed amine groups in the cavity ensure strong and selective binding of the target molecule. |

Advanced Spectroscopic Characterization Techniques for 2 Bromo Ethyl Methyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the chemical environment of each atom.

Proton NMR spectroscopy identifies the different types of protons in a molecule and their proximity to one another. For (2-Bromo-ethyl)-methyl-amine, the ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the methyl protons and the two sets of methylene (B1212753) protons in the bromoethyl chain.

The electron-withdrawing nature of the nitrogen and bromine atoms causes a downfield shift (deshielding) of the adjacent protons. ucl.ac.uk The protons on the carbon adjacent to the highly electronegative bromine atom are expected to appear at the lowest field. The protons of the methyl group attached to the nitrogen will be the most shielded. A general prediction for the chemical shifts in a ¹H NMR spectrum is that the methyl protons will appear around δ 2.2 ppm, while the bromoethyl protons will be found in the range of δ 3.4–3.6 ppm.

A more detailed analysis predicts the following characteristics:

N-CH₃: A singlet for the methyl protons.

-N-CH₂-: A triplet for the methylene protons adjacent to the nitrogen atom.

-CH₂-Br: A triplet for the methylene protons adjacent to the bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br | ~3.4 - 3.6 | Triplet (t) | 2H |

| -N-CH₂- | Slightly upfield from -CH₂-Br | Triplet (t) | 2H |

| N-CH₃ | ~2.2 | Singlet (s) | 3H |

| N-H | Variable, broad | Singlet (s) | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. uobasrah.edu.iq For this compound, three distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms (N and Br). ucl.ac.uk The carbon atom bonded to the bromine will be the most deshielded and appear at the lowest field, while the methyl carbon will be the most shielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Br | ~30 - 40 |

| -N-CH₂- | ~50 - 60 |

| N-CH₃ | ~35 - 45 |

While 1D NMR provides fundamental data, 2D NMR techniques are employed to unambiguously confirm the molecular structure by showing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the ethyl fragment. It would show a cross-peak between the signals of the two adjacent methylene groups (-N-CH₂ -CH₂ -Br), definitively establishing their connectivity. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would show correlations between the protons of the N-CH₃ group and its carbon, the protons of the -N-CH₂- group and its carbon, and the protons of the -CH₂-Br group and its corresponding carbon. columbia.edu

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands characteristic of specific functional groups. uobasrah.edu.iq For this compound, a secondary amine, specific peaks are expected. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960 - 2800 | Strong |

| N-H Bend | Secondary Amine | 1650 - 1550 | Variable |

| C-N Stretch | Alkyl Amine | 1250 - 1020 | Medium |

| C-Br Stretch | Bromoalkane | 600 - 500 | Strong |

Data based on general spectroscopic principles and data for related compounds. spectroscopyonline.comwpmucdn.com

The spectrum would be characterized by a weak to medium N-H stretching band, strong aliphatic C-H stretching bands just below 3000 cm⁻¹, and strong bands in the low-frequency "fingerprint" region corresponding to C-N and C-Br stretches. spectroscopyonline.comwpmucdn.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly effective for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.com This makes it well-suited for the analysis of amines. ondavia.com While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, it can provide additional structural information and confirm the presence of the alkyl backbone and the C-Br bond, which may have characteristic symmetric vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption or emission of electromagnetic radiation that accompanies transitions between electronic energy levels. For this compound, these techniques provide insights into its electronic properties and can be used for quantification, especially after chemical modification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

In the case of this compound, the primary chromophores—parts of the molecule that absorb light—are the C-N and C-Br bonds, as well as the non-bonding (n) electrons on the nitrogen and bromine atoms. The expected electronic transitions for this saturated alkyl amine halide are primarily of two types:

n → σ* (n-to-sigma-star) transitions: This involves exciting a non-bonding electron from the nitrogen or bromine atom into an antibonding sigma (σ*) orbital of the C-N or C-Br bond. These transitions are characteristic of saturated compounds with heteroatoms containing lone pairs. They typically occur in the shorter UV wavelength region, often below 200 nm, and have low molar absorptivity.

σ → σ* (sigma-to-sigma-star) transitions: This transition involves exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These transitions require high energy and are generally observed in the far-UV region (<180 nm).

Experimental data for simple alkylamines and alkyl halides confirm these expectations. While the parent molecule does not absorb strongly in the conventional UV range (200-400 nm), its derivatives can be analyzed using UV detectors in techniques like High-Performance Liquid Chromatography (HPLC), often at lower wavelengths such as 210 nm or 254 nm. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar structures, such as N-(2-bromoethyl)methanesulfonamide, predict a maximum absorption wavelength (λmax) around 210 nm, which aligns with experimental observations for related molecules.

| Transition Type | Associated Orbitals | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| n → σ | Non-bonding electron (N, Br) to σ (C-N, C-Br) | ~190-220 nm | Low intensity (low molar absorptivity) |

| σ → σ | σ (C-C, C-H, C-N, C-Br) to σ | < 180 nm (Far UV) | High energy, high intensity |

Fluorescence Spectroscopy in Derivatized Forms

This compound itself is not fluorescent, as it lacks the extended conjugated π-systems necessary for significant fluorescence emission. However, its primary amine functionality makes it an ideal candidate for derivatization with fluorogenic reagents. This process involves a chemical reaction that attaches a fluorescent tag (fluorophore) to the amine, rendering it highly detectable by fluorescence spectroscopy. seikei.ac.jp

This derivatization strategy is widely employed in analytical chemistry for the sensitive quantification of amines in various matrices. ddtjournal.comacademicjournals.org The reaction typically involves the nucleophilic amine group of this compound attacking an electrophilic site on the fluorescent labeling reagent. Common classes of such reagents include those with chlorocarbonyl (e.g., FMOC-Cl), isothiocyanate, or sulfonyl chloride groups. seikei.ac.jp

For example, a pteridinedione-based reagent containing a chlorocarbonyl group can react with an amine to form a highly fluorescent derivative. seikei.ac.jp The resulting product exhibits strong fluorescence at longer wavelengths, which enhances detection sensitivity and selectivity. seikei.ac.jp

The key steps in this analytical approach are:

Derivatization: this compound is reacted with a non-fluorescent or weakly fluorescent labeling agent under specific conditions (e.g., controlled pH, temperature) to form a stable, highly fluorescent product. researchgate.net

Separation: The derivatized product is often separated from the excess reagent and other sample components using a chromatographic technique like HPLC. researchgate.net

Detection: The fluorescent derivative is detected as it elutes from the column. The intensity of the fluorescence emission is proportional to the concentration of the analyte.

| Fluorogenic Reagent Class | Reactive Group | Example Reagent | Resulting Linkage | Fluorescence Properties of Derivative |

|---|---|---|---|---|

| Coumarins | Bromomethyl | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Ester (with carboxylic acids, analogous for amines) | High quantum yield, large Stokes shift. researchgate.net |

| Pteridinediones | Chlorocarbonyl | 3-(p-Chlorocarbonyl)phenyl-6-(p-methoxy)phenyl-2,4(1H,3H)-pteridinedione | Amide | Strong emission at longer wavelengths (e.g., ~470 nm). seikei.ac.jp |

| Fluorenylmethyloxycarbonyl | Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Well-established, stable derivatives. seikei.ac.jp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements. nih.govdocbrown.info

For this compound (C₃H₈BrN), the calculated monoisotopic mass is 136.98401 Da. nih.gov An HRMS measurement yielding a mass very close to this value would strongly confirm the compound's elemental composition. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks for the molecular ion ([M]⁺• and [M+2]⁺•) that are two mass units apart and have a relative intensity ratio of approximately 1:1. miamioh.edu This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for aliphatic amines in MS include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a resonance-stabilized cation. miamioh.edulibretexts.org For this compound, the expected major fragments would arise from:

Alpha-cleavage: Loss of a bromoethyl radical (•CH₂CH₂Br) to form an ion at m/z 30.0337 ([CH₃NH]⁺) or loss of a methyl radical (•CH₃) to form an ion at m/z 121.9734 ([CH₂NHCH₂CH₂Br]⁺).

Loss of Halogen: Cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), would produce a fragment at m/z 58.0651 ([C₃H₈N]⁺). libretexts.org

| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) | Origin |

|---|---|---|---|

| [M]⁺• | [C₃H₈⁷⁹BrN]⁺• | 136.98401 | Molecular Ion |

| [M+2]⁺• | [C₃H₈⁸¹BrN]⁺• | 138.98196 | Molecular Ion (⁸¹Br Isotope) |

| [M-Br]⁺ | [C₃H₈N]⁺ | 58.06513 | Loss of •Br radical |

| [M-CH₃]⁺ | [C₂H₅⁷⁹BrN]⁺ | 121.96836 | Loss of •CH₃ radical (alpha-cleavage) |

| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.04948 | Base peak in many small ethylamines |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate an electron density map from which a detailed molecular structure can be modeled. This provides unequivocal information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding that stabilize the crystal structure. clockss.org

While a specific crystal structure for freebase this compound has not been reported in the primary literature, the technique is frequently applied to its stable, crystalline salts (e.g., hydrobromide or hydrochloride) or its derivatives. nih.govnih.gov For instance, analysis of related bromo-substituted organic compounds demonstrates the power of X-ray crystallography to precisely locate the halogen atom and understand its influence on molecular conformation and packing. iucr.org

A crystallographic analysis of a salt like this compound hydrobromide would reveal:

Confirmation of Connectivity: Unambiguous proof of the atomic connections.

Molecular Conformation: The preferred geometry (e.g., anti or gauche) of the bromo-ethyl-methyl-amino backbone in the solid state.

Intermolecular Forces: A detailed map of hydrogen bonds between the ammonium (B1175870) proton (N⁺-H) and the bromide counter-ions (Br⁻), as well as other potential non-covalent interactions (e.g., C-H···Br contacts) that govern the crystal packing.

The data obtained are crucial for computational chemistry, where they serve as a benchmark for validating the accuracy of theoretical models.

| Crystallographic Parameter | Information Provided | Hypothetical Example Value (for a similar amine salt) |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit. | a=5.8 Å, b=12.5 Å, c=8.9 Å, β=105° |

| Bond Length (C-Br) | The distance between the C and Br atoms. | ~1.95 Å |

| Bond Angle (C-N-C) | The angle formed by the C, N, and C atoms. | ~112° |

| Torsion Angle (Br-C-C-N) | The dihedral angle describing the conformation. | ~175° (anti-periplanar) |

Computational and Theoretical Investigations of 2 Bromo Ethyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a framework for predicting molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. acs.orgresearchgate.net For amines, DFT has been successfully employed to correlate calculated properties with experimental values like pKa. pku.edu.cn

In the context of (2-Bromo-ethyl)-methyl-amine, DFT can be applied to model its electrostatic potential surface, which helps in predicting sites susceptible to nucleophilic or electrophilic attack. The B3LYP functional, often paired with basis sets like 6-311+G(d,p), is a common choice for such calculations, providing reliable results for a wide range of organic molecules. pku.edu.cnscirp.org These calculations are instrumental in understanding the reactivity of the compound, which is influenced by the electron-withdrawing nature of the bromine atom and the basicity of the methylamine (B109427) group.

Table 1: Representative DFT Functionals and Basis Sets in Amine Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry optimization, electronic properties, pKa prediction. pku.edu.cn |

| M06-2X | 6-311++G(d,p) | Non-covalent interactions, thermochemistry. acs.org |

| PBEPBE | 6-31+G(d) | Vibrational frequencies, structural parameters. scirp.org |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for electronic structure calculations. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory provide increasingly accurate results, albeit at a higher computational expense. mdpi.comdtic.mil For a molecule like this compound, ab initio calculations can provide benchmark data for its electronic properties and reaction pathways. rsc.org

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. dtic.milscribd.com These methods can be useful for initial explorations of large systems or for properties where high accuracy is not critical.

Density Functional Theory (DFT) Applications

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior.

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For flexible molecules like this compound, multiple stable conformations, or conformers, may exist due to rotation around single bonds. studypug.com

Computational studies can identify these different conformers and determine their relative energies. frontiersin.org For instance, the rotation around the C-C and C-N bonds in this compound will lead to various staggered and eclipsed conformations. studypug.com The most stable conformer is typically a staggered arrangement that minimizes steric hindrance and electrostatic repulsion between the bulky bromine atom and the methyl group. mdpi.com

Table 2: Key Dihedral Angles in this compound Conformations

| Dihedral Angle | Description | Expected Stable Conformation(s) |

|---|---|---|

| Br-C-C-N | Rotation around the carbon-carbon bond | Gauche and Anti conformations are likely to be energy minima. |

| C-C-N-C | Rotation around the carbon-nitrogen bond | Staggered arrangements of the ethyl and methyl groups relative to the nitrogen lone pair. |

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. iupac.org For this compound, a PES can be mapped by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). um.es

Mapping the PES provides valuable information about the flexibility of the molecule and the energy barriers for conformational changes. This understanding is crucial for predicting how the molecule might interact with other molecules or biological targets.

Optimization of Molecular Structures and Conformational Isomers

Electronic Properties Analysis

The electronic properties of this compound, such as its dipole moment and the distribution of electron density, are key determinants of its reactivity and intermolecular interactions.

Computational methods provide a wealth of information about these properties. The molecular electrostatic potential (MEP), for example, can be calculated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitrogen and bromine atoms, indicating their nucleophilic character, and a positive potential around the hydrogen atoms of the amine group.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests higher reactivity. In this compound, the presence of the electronegative bromine atom would be expected to influence the energies of these frontier orbitals.

Table 3: Calculated Electronic Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Bromoethylamine (B90993) nih.gov | N-Methyl-2-aminoethanol frontiersin.org |

|---|---|---|---|

| Dipole Moment (Debye) | Expected to be significant due to polar C-Br and C-N bonds. | Calculated values available in literature. | Experimentally determined for different conformers. frontiersin.org |

| HOMO Energy (eV) | Influenced by the nitrogen lone pair and bromine orbitals. | Calculated values available in literature. | Calculated values available for different conformers. frontiersin.org |

| LUMO Energy (eV) | Primarily associated with the antibonding C-Br orbital. | Calculated values available in literature. | Calculated values available for different conformers. frontiersin.org |

| HOMO-LUMO Gap (eV) | Expected to be moderate, indicating potential for reactivity. | Calculated values available in literature. | Calculated values available for different conformers. frontiersin.org |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in FMO theory. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov

For molecules analogous to this compound, DFT calculations are commonly employed to determine the energies of these frontier orbitals. For instance, DFT studies on similar brominated organic compounds and amines have successfully predicted their reactivity. researchgate.net In a typical computational study, the HOMO and LUMO energy values are calculated, and the energy gap (ΔE) is determined using the equation:

ΔE = ELUMO - EHOMO

While specific DFT calculations for this compound are not widely published, studies on similar structures, such as N-(2-bromoethyl)methanesulfonamide, show a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate stability. It is expected that the HOMO of this compound would be localized primarily on the nitrogen and bromine atoms, which have lone pairs of electrons, while the LUMO would be distributed over the C-Br antibonding orbital, indicating the site for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not available in the search results.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.nettandfonline.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. tandfonline.com

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green and yellow regions represent neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal a region of high negative potential (red) around the nitrogen atom due to its lone pair, making it a primary site for protonation and electrophilic interaction. The bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would show positive potential (blue), identifying them as electrophilic centers. tandfonline.com Such analyses, performed using DFT methods like B3LYP, are instrumental in understanding intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy.

For this compound, calculations would predict characteristic signals. While specific computed values are not present in the search results, experimental data for similar structures suggest that the methyl protons (-CH₃) would appear around δ 2.2 ppm, and the bromoethyl protons (-CH₂-Br and -CH₂-N) would resonate between δ 3.4–3.6 ppm. Computational models can refine these assignments and help interpret complex spectra.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound This table is illustrative. Experimental values are from reference , while theoretical values are typical predictions from DFT calculations.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.25 | ~2.2 |

| -N-CH₂- | ~3.50 | ~3.4 - 3.6 |

| -CH₂-Br | ~3.65 | ~3.4 - 3.6 |

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations.

C-H stretching (symmetric and asymmetric) of the methyl and ethyl groups.

C-N stretching.

C-Br stretching, which typically appears in the lower frequency region (fingerprint region) of the IR spectrum.

Calculations performed with DFT at the B3LYP/6-31G level or higher can provide a detailed assignment of the experimental IR and Raman bands. researchgate.netjchps.com

Table 3: Representative Calculated Vibrational Frequencies for this compound This table presents typical frequency ranges for the specified functional groups based on general knowledge and computational studies of similar amine compounds. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Alkyl (asymmetric & symmetric) | 2950 - 3050 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

| C-Br Stretch | Bromoalkane | 500 - 650 |